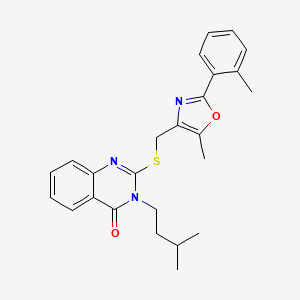![molecular formula C17H18F3N3O2S B2677721 1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-40-6](/img/structure/B2677721.png)
1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mécanisme D'action
MPTP exerts its effects on the brain through a variety of mechanisms, including:
1. Inhibition of mitochondrial complex I: MPTP is converted into MPP+ in the brain, which selectively inhibits mitochondrial complex I and leads to the production of reactive oxygen species and oxidative stress.
2. Modulation of dopamine and serotonin transporters: MPTP has been found to selectively bind to and modulate the dopamine and serotonin transporters in the brain, leading to changes in dopamine and serotonin levels.
3. Activation of microglia: MPTP has been found to activate microglia, leading to the production of pro-inflammatory cytokines and neuroinflammation.
Biochemical and Physiological Effects:
MPTP has a variety of biochemical and physiological effects, including:
1. Selective destruction of dopamine-producing neurons in the substantia nigra: MPTP is converted into MPP+ in the brain, which selectively destroys dopamine-producing neurons in the substantia nigra.
2. Changes in dopamine and serotonin levels: MPTP has been found to selectively modulate the dopamine and serotonin transporters in the brain, leading to changes in dopamine and serotonin levels.
3. Production of reactive oxygen species and oxidative stress: MPP+ selectively inhibits mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has a number of advantages and limitations for lab experiments, including:
Advantages:
1. Selective binding to and modulation of specific receptors and transporters in the brain.
2. Ability to selectively destroy dopamine-producing neurons in the substantia nigra.
3. Ability to model the effects of drugs of abuse on the brain.
Limitations:
1. Toxicity: MPTP is converted into a toxic metabolite called MPP+ in the brain, which can be harmful to researchers if not handled properly.
2. Specificity: MPTP has a high degree of specificity for certain receptors and transporters, which may limit its usefulness in some experiments.
3. Lack of clinical relevance: While MPTP has been used to model the effects of Parkinson's disease and other conditions, it may not accurately reflect the complexity of these conditions in humans.
Orientations Futures
There are a number of future directions for research on MPTP, including:
1. Developing new treatments for Parkinson's disease: MPTP has been used extensively to model the effects of Parkinson's disease, and further research may lead to the development of new treatments for the condition.
2. Investigating the role of dopamine and serotonin in other conditions: MPTP has been used to study the role of dopamine and serotonin in a variety of conditions, but further research may reveal new insights into the role of these neurotransmitters in other diseases.
3. Developing new compounds with similar properties: MPTP has a number of useful properties for scientific research, and further research may lead to the development of new compounds with similar properties for use in a variety of experiments.
Méthodes De Synthèse
MPTP can be synthesized using a variety of methods, but one of the most common is the reaction between 4-methylbenzenesulfonyl chloride and 3-(trifluoromethyl)pyridin-2-amine in the presence of a base such as triethylamine. This reaction yields MPTP as a white crystalline solid with a melting point of 221-223°C.
Applications De Recherche Scientifique
MPTP has been used extensively in scientific research due to its ability to selectively bind to and modulate a variety of receptors and transporters in the central nervous system. Some of the most common research applications of MPTP include:
1. Studying the role of dopamine in Parkinson's disease: MPTP is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopamine-producing neurons in the substantia nigra. This makes MPTP a valuable tool for studying the role of dopamine in Parkinson's disease and for developing new treatments for the condition.
2. Investigating the role of serotonin in depression and anxiety: MPTP has been found to selectively bind to and modulate the serotonin transporter, making it a valuable tool for studying the role of serotonin in depression and anxiety.
3. Studying the effects of drugs of abuse on the brain: MPTP has been used to model the effects of drugs of abuse such as cocaine and amphetamines on the brain, as these drugs are known to modulate dopamine and serotonin levels.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-13-4-6-14(7-5-13)26(24,25)23-11-9-22(10-12-23)16-15(17(18,19)20)3-2-8-21-16/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMPDMZVWJUNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2677645.png)
![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)



![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2677653.png)

![2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol](/img/structure/B2677656.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2677658.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide](/img/structure/B2677659.png)